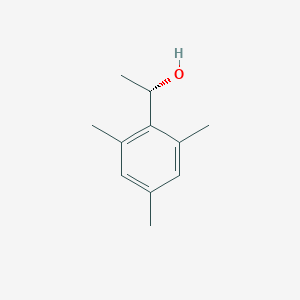
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, and an ethan-1-ol moiety attached to the phenyl ring in the (1S) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-trimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S) enantiomer. This can be achieved using chiral catalysts or by employing chiral chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate 2,4,6-trimethylbenzaldehyde to the desired (1S) enantiomer.
Continuous Flow Processes: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products:
Oxidation: 2,4,6-trimethylbenzaldehyde, 2,4,6-trimethylacetophenone.
Reduction: 2,4,6-trimethylphenylethane.
Substitution: 2,4,6-trimethylphenyl derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence metabolic pathways, potentially leading to changes in cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol can be compared with other similar compounds, such as:
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and properties.
1-(2,4,6-trimethylphenyl)ethan-1-one: The ketone derivative, which has different reactivity and applications.
2,4,6-trimethylbenzyl alcohol: A related compound with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of three methyl groups on the phenyl ring, which influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(1S)-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3/t10-/m0/s1 |
InChI-Schlüssel |
GHPVPUABXGJRAW-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


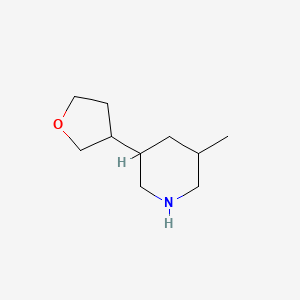
![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)


![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
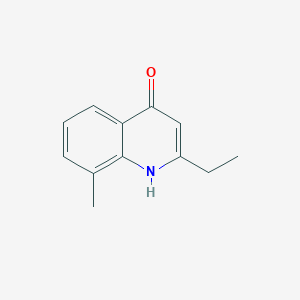
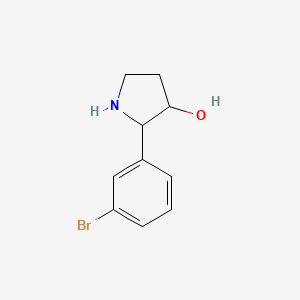
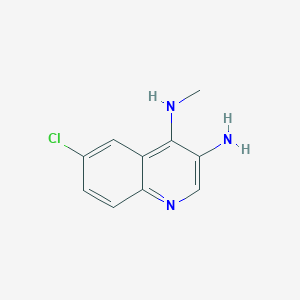

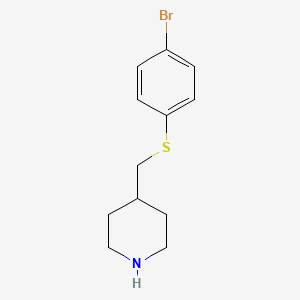
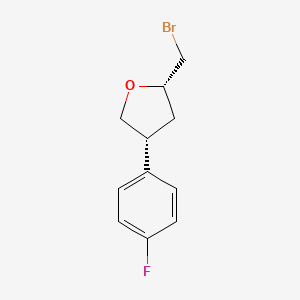
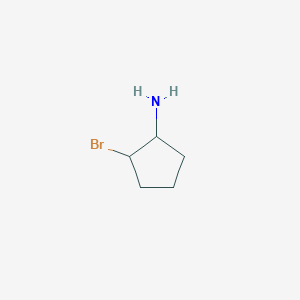
![8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13183587.png)
![6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13183593.png)
